molecular formula C14H20O2 B13679862 1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone

1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone

Cat. No.: B13679862
M. Wt: 220.31 g/mol
InChI Key: XKIWLMDMULZBTO-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol This compound is characterized by the presence of a hydroxy group and two isopropyl groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3,5-diisopropylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Formation of 4-hydroxy-3,5-diisopropylbenzoic acid.

    Reduction: Formation of 1-(4-hydroxy-3,5-diisopropylphenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone can be compared with other similar compounds such as:

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Differing by the presence of methoxy groups instead of isopropyl groups, which may alter its chemical reactivity and biological activity.

    1-(4-Hydroxyphenyl)ethanone: Lacking the isopropyl groups, which may affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[4-hydroxy-3,5-di(propan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H20O2/c1-8(2)12-6-11(10(5)15)7-13(9(3)4)14(12)16/h6-9,16H,1-5H3

InChI Key

XKIWLMDMULZBTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)C

Origin of Product

United States

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